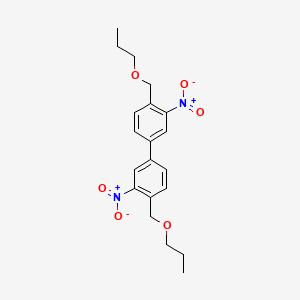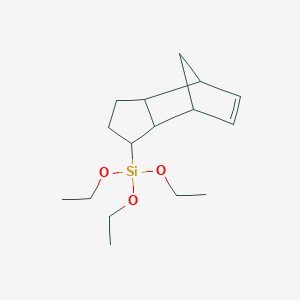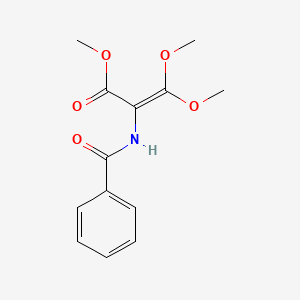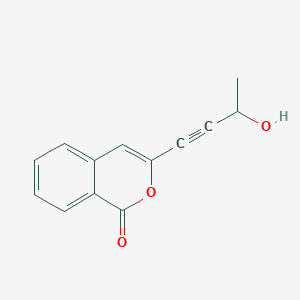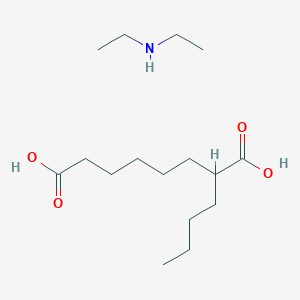
2-Butyloctanedioic acid--N-ethylethanamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyloctanedioic acid–N-ethylethanamine (1/1) is a chemical compound with the molecular formula C₁₆H₃₃NO₄This compound is characterized by its unique structure, which includes a butyl-substituted octanedioic acid moiety and an ethylethanamine group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyloctanedioic acid–N-ethylethanamine (1/1) typically involves the reaction between 2-butyloctanedioic acid and N-ethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-Butyloctanedioic acid–N-ethylethanamine (1/1) may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high efficiency and consistency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyloctanedioic acid–N-ethylethanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Butyloctanedioic acid–N-ethylethanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Butyloctanedioic acid–N-ethylethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanedioic acid, 2-butyl-: Shares the octanedioic acid moiety but lacks the ethylethanamine group.
N-ethylethanamine: Contains the ethylethanamine group but lacks the octanedioic acid moiety .
Uniqueness
2-Butyloctanedioic acid–N-ethylethanamine (1/1) is unique due to its combination of a butyl-substituted octanedioic acid and an ethylethanamine group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
659724-24-0 |
|---|---|
Molekularformel |
C16H33NO4 |
Molekulargewicht |
303.44 g/mol |
IUPAC-Name |
2-butyloctanedioic acid;N-ethylethanamine |
InChI |
InChI=1S/C12H22O4.C4H11N/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14;1-3-5-4-2/h10H,2-9H2,1H3,(H,13,14)(H,15,16);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
XIKJPFMOSVKIKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCCCC(=O)O)C(=O)O.CCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
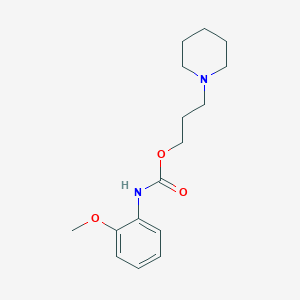
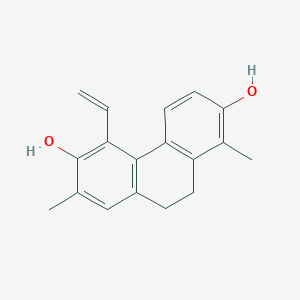

![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)

![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
